3-(Cyclopropylmethoxy)-5-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-4-10(12(13)14)6-11(5-8)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKUDNUQKMOYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 5-Methylsalicylic Acid Derivatives
A widely reported method involves the alkylation of 5-methylsalicylic acid or its protected forms with cyclopropylmethyl bromide. The reaction typically proceeds under basic conditions to facilitate nucleophilic substitution.
Procedure :
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Substrate Preparation : 5-Methylsalicylic acid (1.0 equiv) is dissolved in dimethylformamide (DMF) or acetone.
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Base Addition : Potassium carbonate (2.5 equiv) or sodium hydride (1.2 equiv) is added to deprotonate the hydroxyl group .
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Alkylation : Cyclopropylmethyl bromide (1.1 equiv) is introduced dropwise at 0–10°C, followed by stirring at 70–80°C for 12–24 hours .
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Work-up : The mixture is acidified with HCl (2N), extracted with ethyl acetate, and dried over anhydrous MgSO₄.
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Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields the product in 65–75% purity, with final recrystallization in ethanol improving purity to >95% .
Key Data :
Oxidation of 3-(Cyclopropylmethoxy)-5-methylbenzyl Alcohol
Oxidation of the corresponding benzyl alcohol offers a high-yield route, leveraging strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Procedure :
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Substrate Synthesis : 3-(Cyclopropylmethoxy)-5-methylbenzyl alcohol is prepared via Grignard addition to 3-bromo-5-methylbenzoate, followed by hydrolysis .
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Oxidation : The alcohol (1.0 equiv) is refluxed with KMnO₄ (2.0 equiv) in acetone/water (3:1) for 1–2 hours .
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Work-up : The mixture is filtered through Celite, acidified, and extracted with diethyl ether.
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Crystallization : Evaporation and recrystallization from methanol yield white crystals .
Key Data :
Transition-metal catalysis enables direct introduction of the cyclopropylmethoxy group. A Suzuki-Miyaura coupling variant is effective for aryl halides.
Procedure :
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Substrate : 3-Bromo-5-methylbenzoic acid (1.0 equiv) is dissolved in toluene/ethanol (4:1).
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Catalyst System : Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3.0 equiv) are added .
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Coupling : Cyclopropylmethanol (1.2 equiv) is introduced, and the mixture is heated at 100°C for 8 hours under argon.
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Isolation : Acidification and extraction yield the crude product, purified via silica gel chromatography .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Reaction Scale | Up to 100 g |
Hydrolysis of Methyl Esters
Hydrolysis of the methyl ester precursor provides a straightforward route, particularly for scale-up.
Procedure :
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Ester Synthesis : Methyl 3-(cyclopropylmethoxy)-5-methylbenzoate is prepared via Fischer esterification .
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Hydrolysis : The ester (1.0 equiv) is refluxed with NaOH (2.0 equiv) in methanol/water (4:1) for 4 hours.
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Acidification : HCl (6N) is added to pH 2, precipitating the product .
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 4 hours |
| Base | NaOH (2.0 equiv) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Alkylation | 68–72 | 92.5–95.6 | Moderate | High |
| Oxidation | 60–65 | >98 | Low | Medium |
| Pd-Catalyzed Coupling | 55–60 | 95–97 | High | Low |
| Ester Hydrolysis | 85–90 | 99 | High | High |
Optimization Insights :
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Alkylation requires careful control of base stoichiometry to minimize O- vs. C-alkylation byproducts .
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Oxidation with KMnO₄ achieves high purity but generates MnO₂ waste, complicating work-up .
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Pd-catalyzed methods are cost-prohibitive for large-scale synthesis but valuable for complex analogs .
Analytical Validation
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 8.05 (s, 1H, Ar-H), 7.58 (s, 1H, Ar-H), 3.97 (s, 2H, OCH₂), 2.40 (s, 3H, CH₃), 1.20–1.25 (m, 4H, cyclopropane) .
Chromatographic Purity :
Industrial-Scale Considerations
Patents highlight acetone and DMF as preferred solvents due to their balance of reactivity and ease of removal . Sodium hydride, though hazardous, offers superior reactivity over K₂CO₃ in alkylation . Recent advances focus on replacing Pd catalysts with nickel-based systems to reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyclopropylmethoxy group or the benzoic acid core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Sodium chlorite and sulfamic acid in acetonitrile are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases such as sodium hydride.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(Cyclopropylmethoxy)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells. This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which plays a crucial role in the pathogenesis of pulmonary fibrosis .
Comparison with Similar Compounds
3-(Difluoromethoxy)-5-methylbenzoic Acid (CAS 1427403-26-6)
- Substituents : Difluoromethoxy (3-position), methyl (5-position).
- Key Differences : Replacement of cyclopropylmethoxy with difluoromethoxy increases electronegativity and reduces steric bulk.
- Properties :
- Applications : The difluoromethoxy group enhances oxidative stability compared to cyclopropylmethoxy, making it suitable for prolonged biological activity.
3-Bromo-5-methoxybenzoic Acid
- Substituents : Methoxy (3-position), bromo (5-position).
- Key Differences : Bromine introduces a heavy atom, increasing molecular weight (243.04 g/mol) and polarizability.
- Synthesis : Often prepared via electrophilic aromatic substitution or coupling reactions .
- Applications : Bromine facilitates further functionalization (e.g., Suzuki-Miyaura coupling), unlike the methyl group in the target compound.
Roflumilast (3-Cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide)
- Substituents : Cyclopropylmethoxy (3-position), difluoromethoxy (4-position), dichloropyridylamide.
- Key Differences : The amide linkage and additional substituents confer potent PDE4 inhibition (IC₅₀ = 0.8 nM in human neutrophils) .
- Applications : Clinically used for COPD and asthma. The absence of the 5-methyl group in roflumilast suggests that steric hindrance at this position may reduce target selectivity.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Substituents |
|---|---|---|---|---|
| 3-(Cyclopropylmethoxy)-5-methylbenzoic acid* | 222.26 | 2.8 | ~1.2 (PBS) | Cyclopropylmethoxy, methyl |
| 3-(Difluoromethoxy)-5-methylbenzoic acid | 202.15 | 1.9 | ~3.5 (PBS) | Difluoromethoxy, methyl |
| 3-Bromo-5-methoxybenzoic acid | 243.04 | 2.5 | ~0.8 (PBS) | Methoxy, bromo |
| Roflumilast | 403.21 | 3.7 | <0.1 (PBS) | Cyclopropylmethoxy, dichloropyridylamide |
PDE4 Inhibition
- Roflumilast : IC₅₀ = 0.8 nM (human neutrophils), with >10,000-fold selectivity over PDE1-3, 5 .
- 3-(Cyclopropylmethoxy) Analogues : The cyclopropylmethoxy group is critical for binding to the PDE4 catalytic site. Methyl substitution at the 5-position may reduce potency compared to roflumilast due to steric clashes.
Anti-inflammatory Effects
- Roflumilast N-oxide: IC₅₀ = 3–40 nM for TNF-α inhibition in monocytes, comparable to piclamilast (2–13 nM) .
- 5-Methyl Derivatives : Methyl groups can enhance metabolic stability but may reduce solubility, impacting in vivo efficacy.
Biological Activity
3-(Cyclopropylmethoxy)-5-methylbenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C12H14O3
- Molecular Weight : 218.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a cyclopropyl group attached to a methoxy group on a benzoic acid structure, which may influence its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
- Anticancer Potential : Investigations into its cytotoxicity have shown promise in inhibiting the growth of cancer cell lines.
Antimicrobial Activity
A study published in 2024 explored the antimicrobial properties of various benzoic acid derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies assessed the cytotoxic effects on several cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The compound demonstrated a dose-dependent reduction in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| Hep-G2 | 15.2 |
| A2058 | 12.7 |
The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity in treated cells.
Case Studies
- Case Study on Antitumor Activity : A recent study evaluated the effects of this compound in a mouse model of melanoma. Mice treated with the compound showed a significant reduction in tumor size compared to controls, suggesting its potential as an antitumor agent.
- Case Study on Inflammation : Another investigation focused on the anti-inflammatory properties of the compound. In an LPS-induced inflammation model in rats, administration of the compound led to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential role in managing inflammatory diseases.
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Signal Pathway Modulation : It appears to modulate pathways associated with apoptosis and inflammation, potentially through the inhibition of NF-kB signaling.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Cyclopropylmethoxy)-5-methylbenzoic acid, and how can structural accuracy be ensured?
- Methodology :
- Step 1 : Begin with a benzoic acid scaffold functionalized with methyl and cyclopropylmethoxy groups. A common approach involves nucleophilic substitution or etherification using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography or recrystallization.
- Step 3 : Confirm structural accuracy using X-ray crystallography (e.g., Cambridge Crystallographic Data Centre protocols) and NMR spectroscopy (¹H/¹³C). Cross-validate with computational models (e.g., density functional theory) to resolve naming ambiguities, as misassignments of substituent positions are common .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodology :
- Spectroscopy :
- NMR : Assign peaks for cyclopropyl protons (δ ~0.5–1.5 ppm), methyl groups (δ ~2.3–2.5 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Use DEPT or HSQC to distinguish quaternary carbons.
- IR : Confirm ester/acid C=O stretches (~1680–1720 cm⁻¹) and O-H stretches (~2500–3300 cm⁻¹ for carboxylic acid).
- Chromatography :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for purity assessment (>95%).
- LC-MS : Validate molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₄O₃: 206.09) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for structurally similar benzoic acid derivatives?
- Methodology :
- Step 1 : Cross-reference deposited data (e.g., CCDC entries) to identify discrepancies in bond lengths, angles, or torsion angles. For example, cyclopropylmethoxy substituents may exhibit variable dihedral angles depending on crystal packing .
- Step 2 : Perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that influence structural deviations.
- Step 3 : Re-refine problematic datasets using SHELX software (e.g., SHELXL for small-molecule refinement) and validate with R-factor convergence tests .
Q. What role does this compound play in pharmaceutical development, particularly for PDE4 inhibitors?
- Methodology :
- Step 1 : Evaluate its utility as a precursor in synthesizing PDE4 inhibitors (e.g., roflumilast derivatives). The cyclopropylmethoxy group enhances metabolic stability and target binding .
- Step 2 : Optimize pharmacokinetics via structure-activity relationship (SAR) studies :
- Introduce electron-withdrawing groups (e.g., -CF₃) to improve bioavailability.
- Assess inhibition potency using in vitro assays (e.g., cAMP modulation in human neutrophils).
- Step 3 : Validate purity and stability under ICH guidelines (e.g., forced degradation studies under acidic/oxidative conditions) .
Q. How can researchers design experiments to study adsorption or metal-ion chelation using benzoic acid derivatives?
- Methodology :
- Step 1 : Functionalize the benzoic acid core with chelating groups (e.g., -OH, -SH). For adsorption studies, immobilize derivatives on activated carbon or silica .
- Step 2 : Conduct batch adsorption experiments :
- Vary pH (2–10), temperature (25–60°C), and initial metal concentration (e.g., Co²⁺, Cu²⁺).
- Analyze equilibrium data using Langmuir/Freundlich isotherms.
- Step 3 : Characterize post-adsorption materials via XPS or FTIR to confirm binding mechanisms (e.g., coordination vs. electrostatic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
